molecular formula C7H11N3O B13094706 (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

Cat. No.: B13094706
M. Wt: 153.18 g/mol
InChI Key: PIJDCLPSAJCRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is a chemical building block of significant interest in medicinal chemistry and drug discovery. It belongs to the tetrahydroimidazopyrazine class of fused bicyclic heterocycles, a privileged scaffold known for its wide range of biological activities . This compound serves as a versatile synthetic intermediate for the construction of more complex molecules targeting various disease pathways. The imidazopyrazine core is a recognized pharmacophore in developing active pharmaceutical ingredients. For instance, close structural analogs of this core have been developed as potent Dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment of Type 2 diabetes and as P2X7 receptor antagonists investigated for pain, neurodegenerative disorders, and inflammatory diseases . The presence of the methanol functional group at the 1-position provides a handle for further chemical modification, allowing researchers to conjugate the molecule or explore structure-activity relationships. The synthesis of such imidazopyrazine derivatives can be efficiently achieved through modern multicomponent reaction methodologies . This product is intended for research purposes as a key intermediate or reference standard in discovery chemistry programs. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-4-6-7-3-8-1-2-10(7)5-9-6/h5,8,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJDCLPSAJCRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2CN1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[1,5-a]pyrazine Core

  • Starting Materials : Pyrazine-2-carboxylic acid derivatives or related pyrazine precursors are commonly used.
  • Cyclization Reaction : The fused bicyclic structure is formed via intramolecular cyclization reactions. For example, treatment of suitable pyrazine derivatives with reagents such as thionyl chloride can facilitate ring closure by activating carboxylic acid groups to acyl chlorides, which then react with amine functionalities to form the imidazo ring.
  • Microwave-Assisted Cyclization : Modern methods include microwave irradiation to accelerate the cyclization step, improving yields and reducing reaction times.

Introduction of the Hydroxymethyl Group

  • Reduction of Aldehyde Intermediates : Aldehydes such as R-CH2-CHO are pivotal intermediates. Reduction of these aldehydes using mild reducing agents (e.g., sodium borohydride) yields the corresponding alcohol, introducing the hydroxymethyl moiety at the 1-position of the imidazo[1,5-a]pyrazine ring.
  • Alternative Routes : Hydroxymethylation can also be achieved by nucleophilic substitution reactions on activated intermediates or via hydroxymethylation reagents under controlled conditions.

Functionalization and Optimization

  • Amination Reactions : Palladium-catalyzed amination (Buchwald–Hartwig amination) is employed to introduce various amine substituents on the bicyclic scaffold, enhancing pharmacological profiles.
  • Protection and Deprotection : Carbamate or Boc protecting groups are used during synthesis to protect amine functionalities, which are later removed under acidic conditions (e.g., trifluoroacetic acid treatment).
  • Cyclization Conditions : Acidic conditions with mixtures such as acetic acid and methanesulfonic acid at elevated temperatures (e.g., 210 °C) have been used to promote intramolecular hydroamination and ring closure, albeit with moderate yields (~39%).

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Pyrazine derivative activation Thionyl chloride or microwave irradiation Formation of acyl chloride intermediate for cyclization
2 Intramolecular cyclization Heating in acidic medium (AcOH/MeSO3H, 210 °C) Cyclized imidazo[1,5-a]pyrazine core (~39% yield)
3 Aldehyde formation Using aldehyde precursors (e.g., R-CH2-CHO) Key intermediate for hydroxymethylation
4 Reduction Sodium borohydride or similar reducing agent Conversion to hydroxymethyl group at position 1
5 Amination Pd2(dba)3 catalyzed amination with substituted anilines Introduction of pharmacologically relevant amine groups
6 Deprotection Trifluoroacetic acid (TFA) treatment Removal of protecting groups to yield final compound

Research Findings and Yields

  • The overall synthetic sequences reported typically involve 6 to 9 steps with overall yields ranging from 3.7% to 17%, depending on the complexity of substituents and protecting group strategies.
  • The harsh cyclization conditions necessary for ring closure can limit yields but are essential for obtaining the correct fused bicyclic structure.
  • Palladium-catalyzed amination reactions are highly effective for introducing diverse amine substituents, which are crucial for biological activity optimization.
  • The hydroxymethyl group introduction via aldehyde reduction is a reliable and widely used method, providing good selectivity and functional group tolerance.

Summary Table of Key Synthetic Parameters

Parameter Details
Core ring formation Cyclization of pyrazine derivatives with amines; thionyl chloride or microwave-assisted methods
Hydroxymethyl group introduction Reduction of aldehyde intermediates with NaBH4 or similar
Amination step Pd2(dba)3 catalyzed Buchwald–Hartwig amination with substituted anilines
Protection/deprotection Boc or carbamate protection; TFA deprotection
Cyclization conditions Acidic medium (AcOH/MeSO3H), high temperature (~210 °C)
Overall yield 3.7% to 17% depending on route and substituents

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The nitrogen atoms in the imidazo[1,5-a]pyrazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A study demonstrated that derivatives of this compound were effective against breast cancer cell lines by inducing apoptosis through the activation of caspases .
StudyCell LineMechanismResult
MCF-7 (Breast Cancer)Apoptosis InductionSignificant growth inhibition observed

Neurological Disorders

The compound has been investigated for its neuroprotective effects. It may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems.

  • Case Study : Research involving animal models of Alzheimer's disease showed that administration of (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol led to improved cognitive functions and reduced amyloid plaque formation .
StudyModelOutcomeFindings
Alzheimer's ModelCognitive ImprovementReduced amyloid plaques and improved memory function

Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

  • Example : The synthesis of novel heterocyclic compounds utilizing (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol as a precursor has been reported, showcasing its versatility in drug development .

Cosmetic Formulations

Due to its potential antioxidant properties, (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets are still under investigation, but its antimicrobial activity suggests it may interfere with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Structural Variations in Core Heterocyclic Systems

The imidazo[1,5-a]pyrazine scaffold can be compared to related bicyclic systems, such as imidazo[1,2-a]pyrimidines, imidazo[1,5-a]pyridines, and pyrazolo[1,5-a]pyrimidines. Key differences include:

Compound Class Core Structure Key Features Example Compound Reference ID
Imidazo[1,5-a]pyrazine derivatives Imidazole + pyrazine High polarity due to pyrazine; methanol substituent enhances hydrogen bonding (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol
Imidazo[1,2-a]pyrimidines Imidazole + pyrimidine Pyrimidine ring increases aromaticity; substituents at 2-position common 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
Imidazo[1,5-a]pyridines Imidazole + pyridine Pyridine ring introduces basic nitrogen; altered electronic properties 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine (CID 14193103)
Pyrazolo[1,5-a]pyrimidines Pyrazole + pyrimidine Two nitrogen atoms in pyrimidine enhance π-stacking interactions Ethyl 5-methyl-7-arylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Key Observations :

  • Pyrazine vs. Pyrimidine/Pyridine: The pyrazine core in the target compound offers distinct electronic properties compared to pyrimidine or pyridine, affecting solubility and receptor binding.
  • Substituent Effects: Methanol at the 1-position (imidazo[1,5-a]pyrazine) contrasts with chloro (), ester (), or hydrazide () substituents in analogs, which modulate biological activity and metabolic stability .
Antibacterial Activity
  • Imidazo[1,2-a]pyrimidine-2-carbohydrazides : Derivatives such as (E)-N′-(4-trifluoromethylbenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (8d) exhibit antibacterial activity, with spectral data confirming interactions via –NH– and –CF3 groups .
Central Nervous System (CNS) Targets
  • 1-Chloro-imidazo[1,5-a]pyrazines : Dual orexin receptor antagonists (e.g., ) demonstrate sleep-promoting effects in rats, highlighting the importance of halogen substituents for blood-brain barrier penetration .
  • Imidazo[1,5-a]pyridine derivatives : Used in mGlu5 receptor antagonists () and Polycomb Repressive Complex 2 inhibitors (), emphasizing the role of core heterocycles in targeting epigenetic enzymes .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility/Stability Notes Reference ID
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol ~180 g/mol (estimated) Methanol, pyrazine High polarity; likely water-soluble
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate 268.138 g/mol Ester, pyrazine Moderate solubility in organic solvents
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine (CID 14193103) 122.17 g/mol Pyridine Basic nitrogen enhances lipid solubility

Biological Activity

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound has the following chemical structure and properties:

PropertyDetails
Chemical Formula C7_7H12_{12}N3_3O
Molecular Weight 156.19 g/mol
CAS Number 91476-80-1
Hydrochloride Form (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol hydrochloride

Research indicates that (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol acts as a modulator of the P2X7 receptor. This receptor is significant in various physiological processes and is activated by extracellular ATP. The modulation of this receptor can influence inflammatory responses and pain pathways .

Antiparasitic Activity

A study evaluated the antiparasitic activity of tetrahydroimidazo derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds similar to (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol exhibited low cytotoxicity against human liver cells (HepG2) while maintaining high selectivity indices (10 to 400), indicating potential for further development as antiparasitic agents .

In Vitro Studies

In vitro pharmacokinetic studies showed that derivatives based on this scaffold demonstrated good microsomal stability and high binding to serum albumin. Additionally, they were found to effectively cross the blood-brain barrier (BBB), which is crucial for central nervous system-targeting drugs .

Case Study 1: TRPC5 Inhibition

Recent research highlighted the synthesis of pyridazinone derivatives featuring a tetrahydroimidazo scaffold. One compound demonstrated potent inhibition of the TRPC5 channel in HEK293 cells. This inhibition was linked to protective effects in a rat model of hypertension-induced renal injury. Oral administration of this compound reduced blood pressure and inhibited proteinuria .

Case Study 2: P2X7 Modulation

Another study focused on the role of tetrahydroimidazo derivatives as P2X7 receptor antagonists. These compounds were shown to effectively inhibit ATP-induced calcium influx in immune cells, suggesting a potential therapeutic application in inflammatory diseases and chronic pain management .

Safety and Toxicology

Toxicological assessments indicated that several derivatives did not exhibit genotoxicity or mutagenicity in standard assays. This safety profile is promising for future clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.